1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, an oxadiazole ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents to form the 1,3,4-oxadiazole ring.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and suitable leaving groups.
Formation of the Piperidine Carboxamide: The piperidine ring is typically formed through cyclization reactions involving appropriate amines and carboxylic acid derivatives.
Attachment of the Fluorophenyl Sulfonyl Group: The final step involves the sulfonylation of the compound with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
- 1-((4-bromophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
- 1-((4-methylphenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide
Uniqueness
1-((4-fluorophenyl)sulfonyl)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S2/c22-16-8-10-18(11-9-16)32(28,29)26-12-4-5-15(13-26)20(27)23-21-25-24-19(30-21)14-31-17-6-2-1-3-7-17/h1-3,6-11,15H,4-5,12-14H2,(H,23,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXVYRVHWDSDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.